N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
CAS No.: 1049419-77-3
Cat. No.: VC4673047
Molecular Formula: C19H13FN4O2S
Molecular Weight: 380.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049419-77-3 |
|---|---|
| Molecular Formula | C19H13FN4O2S |
| Molecular Weight | 380.4 |
| IUPAC Name | N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H13FN4O2S/c20-13-5-1-11(2-6-13)15-9-24-16(10-27-19(24)23-15)18(26)22-14-7-3-12(4-8-14)17(21)25/h1-10H,(H2,21,25)(H,22,26) |
| Standard InChI Key | JZMDAAHCCWOXJV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)C(=O)N)F |
Introduction
N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b] thiazole-3-carboxamide is a synthetic compound belonging to the class of heterocyclic compounds known for their diverse biological activities. This compound features an imidazo[2,1-b]thiazole core, which is recognized for its potential pharmacological properties, including anti-inflammatory and antiviral effects. The presence of fluorine and amide functionalities enhances its biological profile and solubility characteristics.
Synthesis
The synthesis of N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b] thiazole-3-carboxamide typically involves a multi-step process. It can be synthesized through various chemical reactions involving starting materials such as hydrazides and isothiocyanates. The precise synthesis pathway may vary depending on the availability of starting materials and desired yield optimization.
Biological Activities
Derivatives of imidazo[2,1-b]thiazole are of significant interest in medicinal chemistry due to their potential therapeutic applications. While specific biological activities of N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b] thiazole-3-carboxamide have not been extensively detailed, compounds with similar structures have shown promising results in areas such as anti-inflammatory and antiviral research.
Chemical Reactions
This compound can participate in various chemical reactions typical for amides and heterocycles, including nucleophilic substitution reactions. These reactions can be harnessed for further functionalization or degradation studies.
Potential Applications
N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b] thiazole-3-carboxamide has potential applications in several areas, including pharmaceuticals, due to its pharmacological properties. Continued research into this compound could yield significant insights into its therapeutic potential and broaden its application scope across scientific disciplines.
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